Losartan Carboxaldehyde-d3

Description

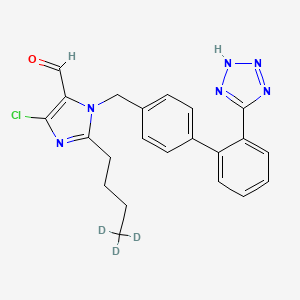

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)imidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,14H,2-3,8,13H2,1H3,(H,25,26,27,28)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZSMTSTFMNWQF-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Losartan Carboxaldehyde-d3: Structure, Properties, and Analytical Applications

This guide provides an in-depth technical overview of Losartan Carboxaldehyde-d3, a deuterated analog of a key intermediate metabolite of Losartan. Designed for researchers, medicinal chemists, and drug metabolism scientists, this document details its chemical structure, physicochemical properties, metabolic context, and critical applications in modern bioanalytical research.

Introduction: The Significance of Metabolites and Labeled Analogs

Losartan is a widely prescribed angiotensin II receptor blocker (ARB) used to treat hypertension.[1][2] It functions primarily as a prodrug, undergoing significant first-pass metabolism in the liver to yield its major active metabolite, EXP-3174 (Losartan Carboxylic Acid).[3][4][5] This conversion, catalyzed by cytochrome P450 enzymes CYP2C9 and CYP3A4, proceeds through an intermediate aldehyde, known as Losartan Carboxaldehyde or EXP-3179.[6][7][8]

While the carboxylic acid metabolite (EXP-3174) is responsible for the bulk of the therapeutic effect, being 10 to 40 times more potent than the parent drug, the intermediate aldehyde (EXP-3179) is not merely a transient species.[1][4] Research has shown that EXP-3179 possesses distinct biological activities, including anti-inflammatory and anti-aggregatory properties, by inhibiting cyclooxygenase-2 (COX-2) expression, independent of angiotensin receptor blockade.[8][9][10][11]

To accurately study the pharmacokinetics and metabolic pathways of Losartan, precise quantification of both the parent drug and its metabolites is essential. This is where stable isotope-labeled (SIL) compounds, such as this compound, become indispensable tools. Their near-identical chemical and physical properties to the endogenous analyte, combined with a distinct mass difference, make them the gold standard for internal standards in mass spectrometry-based bioanalysis.[12] This guide focuses specifically on the synthesis, characterization, and application of this compound as a critical reagent in pharmaceutical research.

Chemical Identity and Physicochemical Properties

This compound is the deuterium-labeled analog of Losartan Carboxaldehyde (EXP-3179), where three hydrogen atoms on the terminal methyl group of the butyl chain have been replaced with deuterium.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 5-Chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)imidazole-4-carbaldehyde | [12] |

| Synonyms | 2-(Butyl-d3)-4-chloro-1-[[2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxaldehyde | [12] |

| CAS Number | 1184999-26-5 | [12] |

| Molecular Formula | C₂₂H₁₈D₃ClN₆O | [12] |

| Molecular Weight | 423.91 g/mol | [12] |

| Appearance | Off-White to Light Yellow Solid | [9][13] |

| Solubility | Soluble in DMSO, DMF, Ethanol; Slightly soluble in Chloroform, Methanol | [8][9] |

| Storage | Recommended at 4°C. Hygroscopic. Store under an inert atmosphere. | [9] |

Metabolic Pathway and Biological Role

The biotransformation of Losartan is a critical aspect of its pharmacology. The drug is rapidly absorbed and undergoes oxidation in the liver.[4][6] The pathway involving Losartan Carboxaldehyde is a two-step process that ultimately generates the highly active therapeutic agent.

While EXP-3174 provides the primary antihypertensive effect, the aldehyde intermediate EXP-3179 is not inert. It has been shown to inhibit platelet aggregation and reduce the expression of inflammatory mediators like COX-2, suggesting a potential secondary therapeutic role.[8][10] The accurate measurement of EXP-3179 is therefore crucial for a complete understanding of Losartan's full pharmacological profile.

Synthesis and Analytical Characterization

Synthetic Rationale

The synthesis of this compound is not explicitly detailed in publicly available literature but can be inferred from established synthetic routes for Losartan and its analogs.[14][15] A plausible approach involves the use of a deuterated starting material for the butyl side chain.

A common strategy for synthesizing the core imidazole structure involves starting with an appropriately substituted nitrile. Therefore, the synthesis would likely begin with pentanenitrile-5,5,5-d3 . This deuterated precursor would then be carried through a series of reactions to form the 2-(butyl-d3)-4-chloro-1H-imidazole-5-carbaldehyde intermediate. This key intermediate is subsequently alkylated with the biphenyl-methyl bromide moiety to yield the final product, this compound. This method ensures the precise and stable incorporation of the deuterium label at a non-exchangeable position.

Analytical Characterization Protocols

Confirming the identity, purity, and isotopic enrichment of this compound requires a combination of high-resolution analytical techniques.

4.2.1 Mass Spectrometry (MS)

-

Objective: To confirm molecular weight and isotopic purity.

-

Methodology:

-

Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquire spectra in both positive (ESI+) and negative (ESI-) ionization modes.

-

Expected Result (ESI+): A prominent ion at m/z 424.17 (for [M+H]⁺, C₂₂H₁₉D₃ClN₆O⁺), confirming the incorporation of three deuterium atoms.

-

Expected Result (ESI-): A prominent ion at m/z 422.15 (for [M-H]⁻, C₂₂H₁₇D₃ClN₆O⁻).

-

Assess isotopic purity by examining the relative intensities of the M, M+1, M+2, and M+3 peaks compared to the theoretical distribution.

-

4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the precise location of the deuterium label and overall structural integrity.

-

Methodology:

-

Dissolve approximately 5-10 mg of the substance in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz).

-

Comparative Analysis: The ¹H NMR spectrum of this compound will be nearly identical to its non-deuterated standard (EXP-3179) with key, predictable differences.[7]

-

Disappearance of Signal: The triplet signal corresponding to the terminal methyl protons (-CH₃) of the butyl chain (typically around 0.8-0.9 ppm) will be absent.

-

Simplification of Adjacent Signal: The multiplet (typically a sextet) for the adjacent methylene protons (-CH₂-) will simplify to a triplet, as the coupling to the deuterium atoms is negligible in ¹H NMR.

-

-

Acquire a ¹³C NMR spectrum to confirm the carbon skeleton. The signal for the deuterated carbon (-CD₃) will be a small multiplet due to C-D coupling and will have a significantly lower intensity.

-

4.2.3 High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine chemical purity.

-

Methodology:

-

Develop a reverse-phase HPLC method using a C18 column.

-

Mobile Phase: A gradient of acetonitrile and water (with an additive like 0.1% formic acid) is typically effective.

-

Detection: UV detection at approximately 254 nm.

-

Procedure: Inject a known concentration of the sample. The purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

-

Expected Result: A single major peak with a purity level typically exceeding 98%. The retention time should be virtually identical to the non-deuterated standard.

-

Core Application: Internal Standard in Bioanalysis

The primary and most critical application of this compound is its use as an internal standard (IS) for the quantification of endogenous Losartan Carboxaldehyde (EXP-3179) in biological matrices like plasma or urine.[12]

The Rationale for Stable Isotope-Labeled Internal Standards

In liquid chromatography-mass spectrometry (LC-MS/MS), an ideal internal standard should behave identically to the analyte during sample extraction, chromatography, and ionization, but be distinguishable by the mass spectrometer. SIL-IS are considered the "gold standard" because they fulfill these criteria perfectly. The deuterium label adds mass without significantly altering chemical properties like polarity or pKa. This co-elution ensures that any variations in sample preparation recovery or matrix-induced ion suppression/enhancement affect both the analyte and the IS equally, allowing for highly accurate and precise ratiometric quantification.

Experimental Workflow: Quantification of EXP-3179 in Plasma

Sources

- 1. Losartan - Wikipedia [en.wikipedia.org]

- 2. veeprho.com [veeprho.com]

- 3. droracle.ai [droracle.ai]

- 4. Clinical pharmacokinetics of losartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Losartan Potassium? [synapse.patsnap.com]

- 6. ClinPGx [clinpgx.org]

- 7. asianpubs.org [asianpubs.org]

- 8. caymanchem.com [caymanchem.com]

- 9. usbio.net [usbio.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medkoo.com [medkoo.com]

- 12. veeprho.com [veeprho.com]

- 13. Losartan Carboxaldehyde | 114798-36-6 [chemicalbook.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to Identifying Losartan Degradation Products Using Deuterated Standards

Introduction

Losartan, an angiotensin II receptor blocker (ARB), is a widely prescribed medication for the management of hypertension.[1] Its chemical name is [2-butyl-4-chloro-1-[[2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanol monopotassium salt].[1] The stability and purity of any active pharmaceutical ingredient (API) are critical to its safety and efficacy. Degradation of the API can lead to loss of potency and the formation of potentially harmful impurities. Therefore, regulatory bodies such as the International Council for Harmonisation (ICH) mandate rigorous stability testing of drug substances and products.[2][3][4][5]

This in-depth technical guide provides a comprehensive framework for the identification and characterization of Losartan degradation products. It emphasizes the pivotal role of deuterated internal standards in conjunction with liquid chromatography-mass spectrometry (LC-MS) to achieve accurate and reliable results. This approach not only facilitates the elucidation of degradation pathways but also provides a robust methodology for quality control in drug development and manufacturing.

Chapter 1: The Chemistry of Losartan Degradation

Forced Degradation Studies: Unveiling Potential Instabilities

Forced degradation, or stress testing, is a critical component of drug development that exposes the drug substance to conditions more severe than accelerated stability testing.[6] The objective is to identify the likely degradation products that could form under various environmental factors, thus establishing the intrinsic stability of the molecule and supporting the development of stability-indicating analytical methods.[6][7] The ICH guideline Q1A(R2) provides a framework for conducting these studies.[2][3][4][8]

Common stress conditions for Losartan include:

-

Acidic Hydrolysis: Exposure to acidic conditions, such as 1.0 M hydrochloric acid, can induce degradation.[9] Studies have reported the formation of dimeric degradation products under acidic stress.[10][11]

-

Basic Hydrolysis: In basic media (e.g., 1.0 M sodium hydroxide), Losartan has shown to be relatively stable, with minimal degradation observed in some studies.[6][9]

-

Oxidative Degradation: Losartan is susceptible to oxidation.[12] Exposure to oxidizing agents like hydrogen peroxide (H2O2) can lead to the formation of several degradation products, including an aldehyde derivative and hydroxylated species.[6][13]

-

Photolytic Degradation: Exposure to light can also induce degradation, although some studies suggest Losartan is relatively stable under photolytic stress compared to other cardiovascular drugs.[6]

-

Thermal Degradation: Elevated temperatures are used to assess the thermal stability of Losartan.[9]

Major Degradation Pathways and Products of Losartan

Through forced degradation studies, several key degradation products of Losartan have been identified. The primary sites of degradation are the hydroxymethyl group on the imidazole ring and the biphenyl tetrazole moiety.

-

Oxidation of the Hydroxymethyl Group: The primary alcohol on the imidazole ring is a common site for oxidation, leading to the formation of a Losartan aldehyde intermediate (E-3179) and subsequently the more stable Losartan carboxylic acid (E-3174).[6][14] E-3174 is also a known pharmacologically active metabolite of Losartan.[14]

-

Dimerization: Under acidic conditions, the formation of dimeric impurities has been observed.[10][11]

-

Hydroxylation: Aromatic hydroxylation on the biphenyl rings can occur under oxidative stress.[6]

-

N-Hydroxylation: Recent studies have identified novel oxidative degradation products where hydroxylation occurs on the tetrazole ring, forming regio-isomeric N-hydroxylosartans.[13]

-

Nitrosamine Impurities: A significant concern in the manufacturing of sartans, including Losartan, is the potential for the formation of nitrosamine impurities, which are classified as probable human carcinogens.[15][16] While not degradation products in the traditional sense, their detection is a critical aspect of quality control.

Chapter 2: The Power of Deuterated Internal Standards in Drug Analysis

Principles of Isotope Dilution Mass Spectrometry (IDMS)

Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are invaluable tools in quantitative and qualitative analysis by mass spectrometry.[17][18][19][20][21][22][23] The principle of isotope dilution mass spectrometry (IDMS) relies on adding a known amount of a SIL analog of the analyte to the sample at the earliest stage of analysis.[17]

Why Deuterium? Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[22][23] Deuterated standards are chemically very similar to their unlabeled counterparts, meaning they exhibit nearly identical chromatographic behavior and ionization efficiency in the mass spectrometer.[20][23] The key difference is their mass, which allows the mass spectrometer to distinguish between the analyte and the internal standard.[20]

Advantages over Traditional Internal Standards:

-

Correction for Matrix Effects: Biological and formulation matrices can suppress or enhance the ionization of an analyte, leading to inaccurate quantification. Since the deuterated standard co-elutes and has similar ionization properties to the analyte, it experiences the same matrix effects, allowing for accurate correction.[17][22][23][24]

-

Improved Accuracy and Precision: By compensating for variations in sample preparation, injection volume, and instrument response, deuterated standards significantly improve the accuracy and reproducibility of analytical methods.[22]

-

Aid in Structural Elucidation: The known mass shift between the unlabeled analyte and the deuterated standard can help confirm the identity of degradation products and their fragments in MS/MS analysis.

Synthesis of Deuterated Losartan

The synthesis of deuterated Losartan involves introducing deuterium atoms at specific, non-exchangeable positions within the molecule.[20] This is typically achieved through chemical synthesis using deuterated starting materials or reagents. It is crucial that the isotopic label is stable and does not undergo back-exchange with hydrogen during sample preparation or analysis.[17][20] The isotopic purity of the deuterated standard should be high to minimize any contribution from the unlabeled species.

Chapter 3: Experimental Workflow for Identifying Losartan Degradation Products

This section outlines a detailed, step-by-step methodology for the identification of Losartan degradation products using a deuterated internal standard.

Materials and Reagents

-

Losartan Potassium API

-

Deuterated Losartan (as an internal standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid or ammonium acetate (for mobile phase modification)

-

Hydrochloric acid, sodium hydroxide, and hydrogen peroxide (for forced degradation)

Sample Preparation for Forced Degradation

-

Prepare stock solutions of Losartan in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

-

For each stress condition, mix the Losartan stock solution with the stressor (e.g., 1 M HCl, 1 M NaOH, or 3% H2O2).

-

Incubate the solutions under the desired conditions (e.g., room temperature or elevated temperature for a specified duration).

-

At predetermined time points, withdraw an aliquot of the stressed sample.

-

Neutralize the acidic and basic samples.

-

Spike the sample with a known concentration of the deuterated Losartan internal standard solution.

-

Dilute the final solution to an appropriate concentration with the mobile phase.

LC-MS/MS Method Development

A robust LC-MS/MS method is essential for separating and identifying the degradation products.

3.3.1 Liquid Chromatography (LC) Parameters

-

Column: A reversed-phase C18 column is commonly used for the analysis of Losartan and its impurities.[16][25][26]

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 0.02 M ammonium acetate) and an organic phase (e.g., acetonitrile or methanol) is typically employed to achieve good separation of the parent drug and its degradation products.[6][16]

-

Flow Rate: A flow rate of around 0.5 to 1.0 mL/min is generally suitable.[6][25]

-

Column Temperature: Maintaining a constant column temperature (e.g., 35-40 °C) ensures reproducible retention times.[16][26][27]

3.3.2 Mass Spectrometry (MS) Parameters

-

Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.[11][15] ESI is often preferred for its sensitivity.

-

Polarity: Positive ion mode is typically used for the detection of Losartan and its degradation products, as they readily form protonated molecules [M+H]⁺.[6]

-

Scan Modes:

-

Full Scan (MS1): To obtain the mass-to-charge ratio (m/z) of all ions in a specified range, allowing for the initial detection of potential degradation products.

-

Product Ion Scan (MS/MS): To fragment a selected precursor ion and obtain its fragmentation pattern. This is crucial for structural elucidation.[6][11]

-

Multiple Reaction Monitoring (MRM): For targeted quantification of known degradation products. This involves selecting a specific precursor ion and one or more of its characteristic product ions.

-

Data Analysis and Interpretation

-

Chromatographic Comparison: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify new peaks corresponding to degradation products.

-

Mass Spectral Analysis:

-

Examine the full scan mass spectra of the new peaks to determine their molecular weights.

-

Perform product ion scans on the precursor ions of the suspected degradation products and Losartan itself.

-

-

Role of the Deuterated Standard:

-

The deuterated standard will have a retention time very close to that of Losartan.

-

In the mass spectrum, the deuterated standard will appear at a higher m/z value, corresponding to the number of deuterium atoms incorporated.

-

By comparing the fragmentation patterns of the degradation products with that of Losartan and its deuterated analog, the structural fragments can be identified with greater confidence. For instance, a fragment containing the deuterated portion of the molecule will also show a corresponding mass shift.

-

-

Structural Elucidation: Based on the molecular weight, fragmentation pattern, and knowledge of Losartan's chemistry, propose the structures of the degradation products.

Chapter 4: Data Presentation and Visualization

Tabulated LC-MS/MS Data

| Compound | Retention Time (min) | Precursor Ion (m/z) | Key Product Ions (m/z) |

| Losartan | ~10.2 | 423.17 | 377, 341, 235, 207, 192[6] |

| Deuterated Losartan (d4) | ~10.2 | 427.19 | 381, 345, 239, 211, 192 |

| Losartan Aldehyde (LD-6) | ~12.73 | 421 | 207[6] |

| Losartan Carboxylic Acid (E-3174) | ~10.58 | 437 | - |

| Hydroxylated Losartan (LD-4) | ~8.66, 9.31, 10.15, 12.14 | 439 | - |

| Dimeric Degradation Product | - | 809.31 | - |

(Note: Retention times are approximate and will vary depending on the specific chromatographic conditions. The data for deuterated Losartan is hypothetical for illustrative purposes.)

Visualizing the Workflow and Pathways

Caption: Experimental workflow for the identification of Losartan degradation products.

Caption: Major degradation pathways of Losartan.

Conclusion

The use of deuterated internal standards in conjunction with LC-MS/MS provides a powerful and reliable methodology for the identification and characterization of Losartan degradation products. This approach offers superior accuracy and precision by effectively compensating for matrix effects and other analytical variabilities. A thorough understanding of Losartan's degradation pathways is paramount for ensuring the quality, safety, and efficacy of its pharmaceutical formulations. The experimental framework detailed in this guide serves as a robust starting point for researchers, scientists, and drug development professionals involved in the analysis of Losartan and other pharmaceutical compounds.

References

- Advances in quality assessment and analytical techniques for losartan potassium: A comprehensive review. (2025). World Journal of Advanced Research and Reviews, 26(02), 3853–3857.

-

Losartan Pathway, Pharmacokinetics. (n.d.). PharmGKB. Retrieved from [Link]

-

ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). SlideShare. Retrieved from [Link]

-

ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). (n.d.). GMP-Report. Retrieved from [Link]

-

Degradation Kinetics and Characterization of Degradation Products of Losartan Potassium by LC-MS/MS method. (n.d.). Semantic Scholar. Retrieved from [Link]

- Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques. (2023). Rapid Communications in Mass Spectrometry, 37(4), e9432.

- The novel acid degradation products of losartan. (2016). Journal of Pharmaceutical and Biomedical Analysis, 118, 343-351.

-

Oxidative degradation behavior of losartan. (n.d.). ResearchGate. Retrieved from [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency. Retrieved from [Link]

-

A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). (2024). BioBoston Consulting. Retrieved from [Link]

-

Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024). Metabolic Solutions. Retrieved from [Link]

-

The Advantages of Using Stable Isotope-Labeled Nucleic Acids. (2023). Silantes. Retrieved from [Link]

-

Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

- Identification of losartan degradates in stressed tablets by LC-MS and LC-MS/MS. (1999). Journal of Pharmaceutical and Biomedical Analysis, 20(1-2), 129-136.

-

Determination of Nitrosamine Impurities in Losartan Potassium Drug Substance Using Triple Quadrupole Liquid Chromatography Mass Spectrometry. (n.d.). Agilent. Retrieved from [Link]

-

Designing Stable Isotope Labeled Internal Standards. (2022). Acanthus Research. Retrieved from [Link]

-

The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory. (n.d.). LCGC. Retrieved from [Link]

- Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. (2007). Asian Journal of Chemistry, 19(5), 3789.

- Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms. (2022). RSC Advances, 12(27), 17353-17360.

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

- Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. (2015). Current Pharmaceutical Analysis, 11(2), 125-135.

-

Degradation mechanism of losartan in aqueous solutions under the effect of gamma radiation. (n.d.). ResearchGate. Retrieved from [Link]

- Losartan Chemistry and Its Effects via AT1 Mechanisms in the Kidney. (2015). International Journal of Molecular Sciences, 16(12), 29591-29606.

-

Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. (n.d.). ResearchGate. Retrieved from [Link]

- Validation of an Isocratic HPLC Assay of Losartan Potassium in Pharmaceutical Formulations and Stress Test for Stability Evaluation. (2004). Acta Farmaceutica Bonaerense, 23(2), 185-90.

-

A new stability indicating RP-HPLC method for the analysis of Losartan and Hydrochlorothiazide Tablets. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters. Retrieved from [Link]

-

Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

- The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021). LCGC North America, 39(7), 334-338.

- Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles. (2025). Molecules, 30(11), 2415.

- Synthesis of deuterated analogs, reference standards and metabolites of pharmaceuticals. (2006). Journal of Labelled Compounds and Radiopharmaceuticals, 49(6), 529-545.

-

Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. (n.d.). Moodle@Units. Retrieved from [Link]

- A process for the synthesis of losartan potassium. (2004). Google Patents.

Sources

- 1. journalwjarr.com [journalwjarr.com]

- 2. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 3. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]

- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. ICH Official web site : ICH [ich.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. jchps.com [jchps.com]

- 8. biobostonconsulting.com [biobostonconsulting.com]

- 9. latamjpharm.org [latamjpharm.org]

- 10. ovid.com [ovid.com]

- 11. (PDF) Identification of losartan degradates in stressed tablets by LC-MS and LC-MS/MS [academia.edu]

- 12. researchgate.net [researchgate.net]

- 13. Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ClinPGx [clinpgx.org]

- 15. agilent.com [agilent.com]

- 16. Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ukisotope.com [ukisotope.com]

- 18. metsol.com [metsol.com]

- 19. The Advantages of Stable Isotope-Labeld Nucleic Acids | Silantes [silantes.com]

- 20. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 21. spectroscopyonline.com [spectroscopyonline.com]

- 22. resolvemass.ca [resolvemass.ca]

- 23. resolvemass.ca [resolvemass.ca]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. asianpubs.org [asianpubs.org]

- 26. ingentaconnect.com [ingentaconnect.com]

- 27. researchgate.net [researchgate.net]

Metabolic pathway analysis of Losartan in human plasma

Title: Precision Bioanalysis of the Losartan Metabolic Pathway: A Technical Guide to Quantifying Bioactivation in Human Plasma

Executive Summary This technical guide details the metabolic pathway analysis of Losartan, a selective Angiotensin II Receptor Blocker (ARB), and provides a validated workflow for its quantification in human plasma. Unlike simple antagonists, Losartan is a prodrug that relies on hepatic bioactivation to generate its pharmacologically superior metabolite, E-3174 . Accurate analysis requires not just detecting the parent drug, but simultaneously quantifying this active metabolite to assess true therapeutic exposure. This guide synthesizes the biological mechanism with a robust LC-MS/MS analytical protocol, designed for researchers in pharmacokinetics (PK) and drug metabolism.

Part 1: The Biotransformation Mechanism

The clinical efficacy of Losartan is heavily dependent on its metabolic conversion.[1] While Losartan itself has affinity for the AT1 receptor, its active metabolite, E-3174 (EXP3174) , is 10 to 40 times more potent and responsible for the majority of the blood pressure-lowering effect over the dosing interval.

The CYP-Mediated Activation

The primary metabolic route involves the oxidation of the 5-hydroxymethyl group on the imidazole ring to a 5-carboxylic acid.[2] This process is mediated by the Cytochrome P450 system:[1][2][3][4][5]

-

CYP2C9: The dominant isoform responsible for the formation of E-3174.[1] Genetic polymorphisms in CYP2C9 (e.g., *2 and *3 alleles) can significantly alter the ratio of Parent:Metabolite, impacting therapeutic efficacy.

-

CYP3A4: Plays a minor secondary role in this pathway.

Pathway Visualization

The following diagram illustrates the conversion of Losartan to E-3174, highlighting the intermediate aldehyde step and the specific enzymes involved.

Figure 1: The metabolic bioactivation of Losartan to its potent metabolite E-3174 via CYP2C9-mediated oxidation.[1][6][7]

Part 2: Analytical Strategy (LC-MS/MS)

To accurately map this pathway in clinical samples, we employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . The method described below prioritizes specificity to distinguish the carboxylic acid metabolite (E-3174) from the hydroxymethyl parent (Losartan).

Instrumentation & Ionization[2][8][9]

-

Mode: Positive Electrospray Ionization (ESI+).

-

Note: While the tetrazole ring allows for negative mode detection, positive mode is often preferred for simultaneous multi-analyte assays (e.g., combining with Amlodipine or HCTZ) and offers robust protonation of the imidazole ring.

-

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18 or Waters XBridge), 50mm x 2.1mm, 3.5 µm.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile (LC-MS Grade).

-

Mass Spectrometry Parameters (MRM)

The following transitions are selected to maximize signal-to-noise ratio and eliminate interference.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |

| Losartan | 423.2 [M+H]⁺ | 207.1 | 20 | 22 | Quantifier |

| E-3174 | 437.2 [M+H]⁺ | 235.1 | 25 | 25 | Quantifier |

| Losartan-d4 (IS) | 427.2 [M+H]⁺ | 211.1 | 20 | 22 | Internal Std |

Table 1: Optimized MRM transitions for Losartan and E-3174. The shift from 423 to 437 reflects the oxidation of -CH2OH to -COOH (+14 Da).

Part 3: Sample Preparation Protocol

Human plasma is a complex matrix containing proteins and phospholipids that can suppress ionization. We utilize Solid Phase Extraction (SPE) over Protein Precipitation (PPT) to ensure cleaner extracts and higher sensitivity, essential for detecting the metabolite in the elimination phase.

Reagents

-

SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balance), 30 mg/1 cc.

-

Internal Standard (IS): Losartan-d4 (100 ng/mL in Methanol).

-

Loading Buffer: 0.1% Orthophosphoric acid (H3PO4).

Step-by-Step Extraction Workflow

Figure 2: Solid Phase Extraction (SPE) workflow ensuring removal of plasma phospholipids and high recovery of acidic metabolites.

Protocol Rationale:

-

Acidification (Step 1): Adding H3PO4 disrupts protein binding (Losartan is >98% protein-bound) and ionizes the basic imidazole for better interaction with the SPE sorbent.

-

Wash (Step 4): 5% Methanol removes salts and unbound proteins without eluting the drug.

-

Elution (Step 5): Pure methanol breaks the hydrophobic interaction, releasing both Losartan and E-3174.

Part 4: Method Validation & Integrity

To ensure the data generated is regulatory-grade (FDA/EMA compliant), the following parameters must be validated.

Linearity & Range

-

Losartan: 1.0 – 1000 ng/mL.[2]

-

E-3174: 1.0 – 1000 ng/mL.[2]

-

Insight: The ranges are identical because, although Losartan is the parent, the metabolite accumulates to higher levels (AUC of E-3174 is approx. 4x that of Losartan).[8]

Matrix Effect & Recovery[12]

-

Matrix Effect: Must be within ±15%. If suppression is observed, switch to a stable-isotope labeled IS (Losartan-d4) which compensates for ionization variations.

-

Recovery: SPE typically yields >85% recovery for both analytes.

Stability

-

Freeze-Thaw: Stable for at least 3 cycles at -80°C.

-

Benchtop: Stable for 6 hours at room temperature.

-

Critical Check: Ensure samples are not stored in basic conditions, as the carboxylic acid moiety of E-3174 can degrade or adsorb to glass surfaces if not properly buffered.

References

-

FDA Prescribing Information. Cozaar (Losartan Potassium) Tablets. U.S. Food and Drug Administration.[2][9][10][11] Link

-

Yun, C.H., et al. (1995). Oxidation of the angiotensin II receptor antagonist losartan to its active metabolite EXP3174 by human liver microsomes. Drug Metabolism and Disposition.[6][7] Link

-

Sower, J.R., et al. Clinical pharmacokinetics of losartan. Clinical Pharmacokinetics.[4][6][8][12][13] Link

-

Chae, J.W., et al. Simultaneous determination of losartan and its active metabolite E-3174 in human plasma by LC-MS/MS.[2][11] Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

- 1. ClinPGx [clinpgx.org]

- 2. thaiscience.info [thaiscience.info]

- 3. droracle.ai [droracle.ai]

- 4. ClinPGx [clinpgx.org]

- 5. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. livermetabolism.com [livermetabolism.com]

- 7. Pharmacokinetics of Hydrochlorothiazide, Losartan and E3174 after Oral Doses of Losartan and Losartan/Hydrochlorothiazide in Healthy Chinese Male Volunteers [scirp.org]

- 8. PK-DB [pk-db.com]

- 9. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]

- 10. researchgate.net [researchgate.net]

- 11. murex.mahidol.ac.th [murex.mahidol.ac.th]

- 12. Determination of plasma concentrations of losartan in patients by HPLC using solid phase extraction and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PlumX [plu.mx]

Technical Guide: Assessment and Control of Aldehyde Impurities in Sartan Drug Substances

Executive Summary

The "Sartan" (Angiotensin II Receptor Blocker) class of active pharmaceutical ingredients (APIs) has faced intense regulatory scrutiny following the discovery of N-nitrosamine impurities (e.g., NDMA, NDEA).[1][2][3][4] While the primary focus has been on nitrite sources and secondary amines, aldehyde impurities (specifically formaldehyde, acetaldehyde, and benzaldehyde) play a critical, often under-appreciated role as both direct mutagenic hazards and catalytic precursors for nitrosamine formation.

This guide provides a high-level technical framework for the identification, quantification, and control of aldehyde impurities in Sartan APIs, adhering to ICH M7(R1) principles.

Part 1: The Mechanistic Link (The "Dual-Threat")

Aldehydes in pharmaceutical matrices pose a dual threat to drug safety. In the context of Sartans (Valsartan, Losartan, Irbesartan), their significance is elevated due to the specific chemistry of the tetrazole ring synthesis and the susceptibility of the API to degradation.

Direct Mutagenic Potential

Low molecular weight aldehydes like acetaldehyde and formaldehyde are DNA-reactive.

-

Formaldehyde: Classified as a Class 1 carcinogen (IARC). It causes DNA-protein crosslinks.[5]

-

Acetaldehyde: Induces sister chromatid exchanges and gene mutations. Under ICH M7, these are often treated as Class 2 or Class 3 impurities depending on the availability of carcinogenicity data, requiring strict control below the Threshold of Toxicological Concern (TTC) or compound-specific Acceptable Intakes (AIs).

The Precursor Role (Nitrosamine Catalysis)

More critically for Sartans, aldehydes facilitate the formation of nitrosamines.[3] The reaction between a secondary amine (impurity or degradation product) and a nitrosating agent is significantly catalyzed by aldehydes via the formation of an iminium ion intermediate .[4]

Key Reaction Pathway:

-

Aldehyde + Secondary Amine

Carbinolamine -

The Iminium ion is far more susceptible to nucleophilic attack by nitrite (

) than the free amine. -

Result: Rapid formation of N-Nitrosamines (e.g., NDMA) even under mild conditions.

Visualization: The Aldehyde-Nitrosamine Axis

The following diagram illustrates the sources of aldehydes and their downstream impact on Sartan purity.

Caption: Figure 1.[6] Aldehyde sources and their catalytic role in the formation of mutagenic N-nitrosamines in Sartan manufacturing.

Part 2: Analytical Strategy & Protocols

Standard HPLC-UV methods used for Sartan assay (e.g., USP monographs for Valsartan) are insufficient for detecting aldehydes at ppm/ppb levels due to:

-

Lack of chromophores (poor UV absorption).

-

High volatility (loss during sample prep).

-

High reactivity (instability in solution).

The Solution: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) .[7][8][9] This converts volatile aldehydes into stable, UV-active hydrazones.

Protocol: High-Sensitivity DNPH-LC-MS/MS

This protocol is designed to achieve Limits of Quantitation (LOQ) in the low ppm range, suitable for ICH M7 compliance.

1. Reagents & Preparation

-

Derivatizing Reagent: 2,4-DNPH (recrystallized to remove background hydrazine).[7]

-

Catalyst: Phosphoric acid or Perchloric acid (Acidic pH is required for hydrazone formation).

-

Diluent: Acetonitrile (ACN) (Aldehyde-free grade is critical).

2. Sample Preparation Workflow

| Step | Action | Scientific Rationale |

| 1. Solubilization | Dissolve 500 mg Sartan API in 10 mL ACN/Water (50:50). | Ensures API is fully dissolved; water aids buffer compatibility. |

| 2. Derivatization | Add 1.0 mL DNPH reagent + 0.5 mL Acid Catalyst. Incubate at 40°C for 30 mins. | Acid catalyzes nucleophilic attack of hydrazine nitrogen on carbonyl carbon. Heat drives reaction to completion. |

| 3. Quenching | (Optional) Add Pyridine or neutralize if using MS source sensitive to high acid. | Prevents column damage; stabilizes pH for chromatography. |

| 4. Extraction | (If matrix is complex) Liquid-Liquid Extraction with Iso-octane. | Separates non-polar hydrazones from polar API matrix (reduces ion suppression in MS). |

3. Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 1.8 µm, 2.1 x 50 mm.[9]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Steep gradient (e.g., 10% B to 90% B in 5 mins) to elute hydrophobic hydrazones.

-

Detection:

-

UV: 360-365 nm (Hydrazone

). -

MS/MS: MRM mode (Multiple Reaction Monitoring).[1]

-

Formaldehyde-DNPH: m/z 209

163 (Loss of -

Acetaldehyde-DNPH: m/z 223

177.

-

-

Visualization: Analytical Workflow

Caption: Figure 2. Step-by-step analytical workflow for trace aldehyde quantification using DNPH derivatization.

Part 3: Regulatory Limits & Control Strategy[3]

ICH M7(R1) Assessment

Under ICH M7, if an aldehyde is a known mutagen (Class 1) or has structural alerts (Class 2/3), it must be controlled to negligible risk levels.

Calculated Limits (Example):

-

Standard TTC: 1.5 µ g/day (for lifetime exposure).[10]

-

Formula:

-

Scenario: For a Valsartan dose of 320 mg/day:

Note: Formaldehyde and Acetaldehyde have specific Acceptable Intakes (AIs) that may differ based on route of administration (inhalation vs. oral) due to endogenous presence and rapid metabolism.

Mitigation Strategies

-

Excipient Quality: Use "Low-Peroxide" and "Low-Aldehyde" grades of PEG and Polysorbates. Oxidative degradation of polyethylene glycol is the #1 source of formaldehyde in finished dosage forms.

-

Solvent Recovery: Avoid recycling solvents (Methanol/Ethanol) without rigorous testing for oxidation byproducts.

-

Scavengers: In formulation, amino acids (e.g., Glycine) can act as sacrificial scavengers to react with aldehydes before they react with the API.

References

-

European Medicines Agency (EMA). (2020).[11] Lessons learnt from presence of N-nitrosamine impurities in sartan medicines. EMA/526934/2019. Link

-

International Council for Harmonisation (ICH). (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Link

-

US Food and Drug Administration (FDA). (2019). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. Link

-

Tuesuwan, B., & Vongsutilers, V. (2021).[6] Nitrosamine contamination in pharmaceuticals: Threat, impact, and control. Journal of Pharmaceutical Sciences. Link

-

Douša, M., et al. (2018). Drug-excipient compatibility testing: Identification of impurities in formulation. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

- 1. shimadzu.co.kr [shimadzu.co.kr]

- 2. aifa.gov.it [aifa.gov.it]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Role of aldehydes in the toxic and mutagenic effects of nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. epa.gov [epa.gov]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. database.ich.org [database.ich.org]

- 11. researchgate.net [researchgate.net]

Deuterium labeling positions in Losartan Carboxaldehyde-d3

The following technical guide details the structural characterization, synthesis, and bioanalytical application of Losartan Carboxaldehyde-d3 , a critical stable isotope-labeled internal standard.

Technical Guide to Structure, Synthesis, and Bioanalytical Application[1]

Executive Summary

Losartan Carboxaldehyde (also known as EXP-3179 , DuP-167 , or EP Impurity K ) is the intermediate aldehyde metabolite of the angiotensin II receptor antagonist Losartan.[1] While Losartan is rapidly oxidized in vivo to its active carboxylic acid form (EXP-3174), the intermediate aldehyde (EXP-3179) possesses distinct pharmacological properties, including anti-inflammatory effects via COX-2 inhibition, independent of AT1 receptor blockade.[1]

This compound serves as the definitive Internal Standard (IS) for the accurate quantification of this metabolite in complex biological matrices.[1] This guide analyzes the specific deuterium labeling position—the terminal methyl of the butyl side chain —and provides a validated framework for its synthesis and application in LC-MS/MS workflows.[1]

Structural Analysis & Labeling Logic

The Target Molecule[1]

-

Chemical Name: 2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxaldehyde.[1][2][3]

-

Role: Metabolic intermediate (Oxidation state: Aldehyde).[1][4][5]

Deuterium Labeling Position

In the commercially and scientifically accepted standard for This compound (CAS: 1184999-26-5), the deuterium atoms are located at the

Rationale for Labeling Position (Expert Analysis)

Why is the label placed on the butyl tail rather than the phenyl ring or the aldehyde proton?

-

Metabolic Stability: The primary metabolic transformation of Losartan involves the oxidation of the C5-hydroxymethyl group to the aldehyde (EXP-3179) and subsequently to the carboxylic acid (EXP-3174).[1] The n-butyl chain remains intact during this primary oxidative pathway mediated by CYP2C9 and CYP3A4.[1] Labeling the butyl tail ensures the "d3" tag is conserved across the parent, intermediate, and active metabolite.[1]

-

Chemical Inertness: Placing deuterium on the aldehyde proton (

) would be disastrous for an internal standard.[1] Aldehyde protons can be labile or subject to kinetic isotope effects (KIE) that alter the reaction rate of the very metabolic process being studied.[1] -

Fragmentation Pattern: In ESI-MS/MS, the butyl chain often remains attached to the imidazole core during primary fragmentation, ensuring the mass shift (+3 Da) is retained in the product ions used for MRM quantification.[1]

Synthesis & Experimental Protocols

The most robust route to this compound is the selective oxidation of the commercially available precursor Losartan-d3 (labeled on the butyl methyl).[1]

Pathway Visualization

The following diagram illustrates the metabolic relationship and the conservation of the deuterium label (marked in red).[1]

Figure 1: The deuterium label on the butyl chain (d3) is metabolically stable, allowing the same labeling pattern to track the transition from Parent (Losartan) to Aldehyde (EXP-3179) to Acid (EXP-3174).[1]

Protocol: Selective Oxidation using Manganese Dioxide ( )

This protocol converts Losartan-d3 to this compound without over-oxidizing to the carboxylic acid.[1]

Reagents:

-

Losartan-d3 (free acid or potassium salt)[1]

-

Activated Manganese Dioxide (

)[1] -

Dichloromethane (DCM) or Chloroform

-

Celite (for filtration)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 100 mg of Losartan-d3 in 10 mL of anhydrous Dichloromethane (DCM). Ensure the starting material is fully solubilized; mild sonication may be required.[1]

-

Oxidation: Add activated

(10 equivalents, ~200 mg) to the solution.-

Note:

quality varies. "Activated" grade is essential for consistent kinetics.[1]

-

-

Reaction: Stir the suspension vigorously at room temperature (25°C) for 4–6 hours.

-

Quenching: Once the starting material is consumed (<5%), filter the mixture through a pad of Celite to remove the solid manganese oxides.[1]

-

Isolation: Wash the Celite pad with fresh DCM.[1] Concentrate the filtrate under reduced pressure (rotary evaporator) at 40°C.

-

Purification: The crude residue is typically sufficiently pure (>95%) for use as an IS.[1] If necessary, purify via flash chromatography (Silica, 0-5% MeOH in DCM).[1]

Bioanalytical Application (LC-MS/MS)

Mass Spectrometry Parameters

When using this compound as an Internal Standard, the Mass Spectrometer must be tuned to the specific mass shift.[1]

Table 1: MRM Transitions for Quantification

| Analyte | Precursor Ion | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |

| Losartan Carboxaldehyde (Native) | 421.1 m/z | 207.1 m/z | 180.1 m/z | 25 |

| This compound (IS) | 424.1 m/z | 210.1 m/z | 183.1 m/z | 25 |

-

Note on Mass Shift: The precursor shifts by +3 Da (421

424).[1] The product ions also shift by +3 Da (207

Analytical Workflow Diagram

The following Graphviz diagram details the sample preparation workflow to ensure data integrity.

Figure 2: Validated workflow for quantifying EXP-3179 using the d3-IS.[1] Spiking occurs before protein precipitation to account for recovery losses.[1]

Critical Quality Attributes (CQA)

To ensure Trustworthiness and Self-Validation :

-

Isotopic Purity: The IS must have <0.5% contribution to the native (d0) channel.[1] A d3 enrichment of >99% atom D is recommended to prevent "crosstalk" that artificially elevates the analyte signal.[1]

-

Scrambling Check: The butyl-d3 label is non-exchangeable in aqueous media.[1] However, avoid highly acidic conditions (pH < 1) at high temperatures for extended periods, which could degrade the tetrazole ring, even if the deuterium remains intact.[1]

-

Storage: Aldehydes are prone to oxidation (to carboxylic acid) upon exposure to air.[1] Store this compound neat at -20°C under argon. Solutions in methanol/acetonitrile should be prepared fresh or stored at -80°C.[1]

References

-

Veeprho Laboratories. (n.d.).[1] this compound Structure and CAS 1184999-26-5.[1][3][10] Retrieved from [Link][1]

-

PubChem. (2025).[1] Losartan Carboxaldehyde (Compound CID 9802264).[1] National Library of Medicine.[1] Retrieved from [Link][1]

-

Christians, U., et al. (2000).[1] Metabolism of Losartan: Clinical Implications. Current Drug Metabolism. (Contextual grounding for the CYP2C9 pathway).

Sources

- 1. Losartan Carboxaldehyde | LGC Standards [lgcstandards.com]

- 2. Losartan carboxaldehyde | C22H21ClN6O | CID 9802264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Losartan Carboxaldehyde | 114798-36-6 [chemicalbook.com]

- 6. Pharmacokinetics of losartan and its metabolite E-3174 in relation to the CYP2C9 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US20080090885A1 - Preparation of losartan 5-carboxylic acid and use thereof - Google Patents [patents.google.com]

- 8. asianpubs.org [asianpubs.org]

- 9. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

Methodological & Application

Application Note: High-Precision Quantification of Losartan Carboxaldehyde (E3179) via LC-MS/MS using Deuterated Internal Standard

Executive Summary

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Losartan Carboxaldehyde (E3179) , a critical intermediate metabolite and degradation impurity of the angiotensin II receptor antagonist Losartan.

While most bioanalytical assays focus on the parent drug and its active carboxylic acid metabolite (E-3174), the aldehyde intermediate (E3179) poses unique analytical challenges due to its chemical instability and transient nature. This guide utilizes Losartan Carboxaldehyde-d3 as a stable isotope-labeled internal standard (SIL-IS) to normalize for matrix effects, extraction efficiency, and ionization variability.

Key Advantages of this Method:

-

Specificity: Resolves the aldehyde from the isobaric parent and acid metabolite.

-

Stability Control: Includes specific handling protocols to prevent ex vivo oxidation of the aldehyde group.

-

Regulatory Compliance: Aligned with US FDA Bioanalytical Method Validation (2018) guidelines.

Scientific Background & Mechanistic Insight

The Metabolic Pathway

Losartan undergoes significant first-pass metabolism by cytochrome P450 enzymes (primarily CYP2C9 and CYP3A4).[1][2][3][4] The oxidation of the imidazole-5-methanol group on Losartan proceeds through a two-step mechanism:

-

Step 1: Oxidation to Losartan Carboxaldehyde (E3179) .

-

Step 2: Rapid further oxidation to the active metabolite Losartan Carboxylic Acid (E-3174) .

E3179 is not merely a transient intermediate; it possesses distinct biological activity (anti-inflammatory via COX-2 inhibition) independent of the AT1 receptor blockade.[5] Furthermore, in pharmaceutical stability studies, E3179 (Impurity K) is a degradation product that must be monitored.

The "Aldehyde Challenge"

Aldehydes are chemically reactive electrophiles. In a bioanalytical context, E3179 is prone to:

-

Autoxidation: Spontaneous conversion to E-3174 active metabolite during sample processing, leading to overestimation of the acid and underestimation of the aldehyde.

-

Adduct Formation: Reaction with nucleophiles (e.g., amines in plasma proteins) to form Schiff bases.

Expert Insight: To mitigate these risks, this protocol employs acidified sample processing and low-temperature handling. The use of a deuterated analog (d3) is non-negotiable, as it tracks the specific degradation rate of the analyte during extraction.

Visualizing the Pathway & Workflow

Figure 1: Metabolic pathway of Losartan showing the critical intermediate position of the Carboxaldehyde (Red). The dashed line represents the stability risk addressed by this protocol.

Method Development Strategy

Internal Standard Selection: Why d3?

We utilize This compound .

-

Structure: The deuterium labels are typically located on the butyl side chain or the biphenyl ring, ensuring they are not lost during ionization fragmentation or metabolic conversion.

-

Function: It co-elutes with the analyte, experiencing the exact same ion suppression from plasma phospholipids, providing a true normalized signal.

Chromatography & Mass Spectrometry[6][7][8][9][10]

-

Column: A C18 column with high carbon load (e.g., Phenomenex Kinetex or Agilent Poroshell) is selected to retain the hydrophobic biphenyl structure.

-

Mobile Phase: Acidic pH (0.1% Formic Acid) is essential.

-

Reasoning: The imidazole ring is basic. Acidic conditions ensure full protonation ([M+H]+), maximizing sensitivity in ESI+ mode and improving peak shape by reducing silanol interactions.

-

-

Gradient: A steep gradient is avoided to ensure separation between the Aldehyde (less polar than acid, more polar than parent) and the isobaric interferences.

Detailed Experimental Protocol

Materials & Reagents[9]

-

Analyte: Losartan Carboxaldehyde Reference Standard (Purity >98%).

-

IS: this compound (Isotopic Purity >99%).

-

Matrix: K2EDTA Human Plasma (Acidified).

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

Stock Solution Preparation

-

Precaution: Aldehydes can form hemiacetals in alcohols. Dissolve primary stock in Acetonitrile rather than Methanol if stability issues are observed.

-

Storage: Store at -80°C. Stability is significantly lower than Losartan parent.

Sample Preparation (Protein Precipitation)

-

Rationale: Protein Precipitation (PPT) is chosen over Liquid-Liquid Extraction (LLE) to minimize processing time and reduce the window for ex vivo oxidation.

-

Thaw plasma samples on wet ice (4°C). Do not use a water bath.

-

Aliquot 50 µL of plasma into a 96-well plate.

-

Add IS: Add 20 µL of Working IS Solution (this compound at 500 ng/mL in 50% ACN).

-

Precipitate: Add 200 µL of Ice-Cold Acetonitrile containing 0.1% Formic Acid .

-

Note: The formic acid denatures enzymes immediately, halting metabolic conversion.

-

-

Vortex vigorously for 1 min.

-

Centrifuge at 4,000 rpm for 10 min at 4°C.

-

Transfer 100 µL of supernatant to a fresh plate containing 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase).

LC-MS/MS Conditions

Liquid Chromatography (HPLC/UHPLC):

| Parameter | Setting |

|---|---|

| Column | Agilent Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm |

| Column Temp | 40°C |

| Flow Rate | 0.4 mL/min |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Injection Vol | 5 µL |[6]

Gradient Program:

| Time (min) | %B | Description |

|---|---|---|

| 0.0 | 30 | Initial loading |

| 0.5 | 30 | Isocratic hold |

| 2.5 | 90 | Elution of analytes |

| 3.0 | 90 | Wash |

| 3.1 | 30 | Re-equilibration |

| 4.5 | 30 | End of Run |

Mass Spectrometry (ESI+):

-

Source: Electrospray Ionization (Positive Mode)[6]

-

Spray Voltage: 4500 V

-

Gas Temp: 350°C

MRM Transitions: Note: Transitions must be tuned for your specific instrument and IS label position.

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Structure Note |

| Losartan Carboxaldehyde | 421.1 | 207.1 | 25 | Biphenyl-tetrazole fragment |

| Losartan Carboxaldehyde | 421.1 | 180.1 | 35 | Imidazole fragment |

| This compound | 424.1 | 207.1 | 25 | If label is on butyl chain (retained) |

| This compound | 424.1 | 210.1 | 25 | If label is on biphenyl ring (retained) |

Method Validation Strategy (FDA 2018 Compliance)

To ensure this method is "field-proven," the following validation parameters must be met.

Linearity & Sensitivity

-

Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

-

Curve Fitting: Linear regression, 1/x² weighting.

-

Acceptance: r² > 0.99; Accuracy of standards ±15% (±20% at LLOQ).

Stability (Crucial for Aldehydes)

You must prove the aldehyde does not oxidize during handling.

-

Bench-top Stability: Spike QC Low and High, leave on ice for 4 hours. Compare to fresh.

-

Freeze-Thaw: 3 cycles from -80°C to 4°C.

-

Autosampler Stability: 24 hours at 10°C.

Matrix Effect

Calculate the Matrix Factor (MF) using the d3-IS.

-

Requirement: IS-normalized MF should be close to 1.0 with CV < 15% across 6 different lots of plasma (including hemolyzed and lipemic).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Conversion to Acid (E-3174) | Oxidation during prep. | Ensure all solvents and buffers are kept on ice. Add antioxidant (e.g., Ascorbic Acid) to plasma if instability persists. |

| Peak Tailing | Secondary interactions. | Increase Formic Acid to 0.2% or switch to Ammonium Formate buffer (pH 3.5). |

| Signal Suppression | Phospholipids. | Monitor m/z 184 (Phosphocholine). If co-eluting, adjust gradient slope or switch to Solid Phase Extraction (SPE). |

Workflow Diagram

Figure 2: Optimized sample preparation workflow emphasizing temperature control and acidification to prevent analyte degradation.

References

-

US Food and Drug Administration (FDA). (2018).[7][8][9] Bioanalytical Method Validation, Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

Stearns, R. A., et al. (1995).[3] Metabolism of Losartan by Human Cytochrome P450 Isozymes. Drug Metabolism and Disposition. (Foundational work establishing the aldehyde intermediate pathway).

-

Dubey, R., & Ghosh, M. (2015).[10] Simultaneous Determination and Pharmacokinetic Study of Losartan, Losartan Carboxylic Acid... in Rat Plasma by LC-MS/MS. Scientia Pharmaceutica. (Reference for chromatographic conditions of Losartan metabolites).

Sources

- 1. Influence of CYP2C9 Genetic Polymorphisms on the Pharmacokinetics of Losartan and Its Active Metabolite E-3174: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Frontiers | Mathematical modeling of pharmacokinetics and pharmacodynamics of losartan in relation to CYP2C9 allele variants [frontiersin.org]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. One moment, please... [vienkiemnghiem.gov.vn]

- 7. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

- 8. bioanalysis-zone.com [bioanalysis-zone.com]

- 9. labs.iqvia.com [labs.iqvia.com]

- 10. mdpi.com [mdpi.com]

Application Note: Advanced Sample Preparation Protocols for Losartan Impurity Profiling

Executive Summary

The impurity profiling of Losartan Potassium has evolved from standard purity assessments to a critical safety requirement following the discovery of mutagenic nitrosamines (e.g., NDMA, NMBA) and azido impurities (e.g., AZBT). This guide provides high-fidelity sample preparation protocols designed to meet the stringent sensitivity requirements of FDA and EMA regulations. Unlike generic preparation methods, these protocols are optimized for the specific solubility profile of Losartan and the physicochemical stability of its critical impurities.

Strategic Impurity Classification & Workflow

Effective profiling requires distinct strategies for process-related organic impurities (macro-level) versus mutagenic impurities (trace-level).

Workflow Decision Matrix

The following diagram outlines the decision logic for selecting the appropriate sample preparation protocol based on the target analyte class.

Figure 1: Decision matrix for selecting the correct sample preparation workflow based on impurity classification.

Protocol A: Nitrosamine Impurities (NDMA, NDEA, NMBA)

Target: Trace quantification (<0.03 ppm) of N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA), and N-nitroso-N-methyl-4-aminobutyric acid (NMBA).[1][2] Technique: LC-MS/MS or LC-HRMS (APCI source preferred).

Scientific Rationale

Nitrosamines are small, polar molecules. Losartan Potassium is a salt that is freely soluble in water and methanol. The challenge is to extract trace nitrosamines without extracting excessive matrix components that cause ion suppression.

-

Solvent Choice: Methanol:Water (5:95 or 10:90) is selected to match the initial mobile phase conditions of the LC-MS method, preventing peak distortion (solvent effects) for early eluting peaks like NDMA.

-

APCI vs. ESI: APCI is often preferred over ESI for nitrosamines to reduce matrix effects and ion suppression common with Losartan's high concentration in the source.

Step-by-Step Procedure

1. Standard Preparation (Internal Standard Approach)

-

Stock Solution: Prepare individual stocks of NDMA, NDEA, and NMBA at 10 µg/mL in Methanol.

-

Internal Standard (ISTD) Spiking Solution: Prepare a mixture of labeled standards (NDMA-d6, NDEA-d4, NMBA-d3) at 1 µg/mL in Methanol.

-

Working Standard: Dilute stocks to create a curve ranging from 0.5 ng/mL to 100 ng/mL in Water:Methanol (95:5) containing constant ISTD concentration (e.g., 5 ng/mL).

2. Sample Extraction (Drug Substance & Product)

-

Weighing: Accurately weigh 100 mg of Losartan Potassium API (or equivalent crushed tablet powder) into a 15 mL glass centrifuge tube. Note: Plastic tubes may introduce leachables; glass is preferred for trace analysis.

-

Dissolution: Add 5.0 mL of Water:Methanol (95:5) .

-

Spiking: Add 25 µL of ISTD Spiking Solution (Target conc: 5 ng/mL in final solution).

-

Agitation: Vortex for 2 minutes until fully dispersed. Shake on a mechanical wrist-action shaker for 40 minutes.

-

Clarification: Centrifuge at 4,500–9,000 rpm for 15 minutes at room temperature.

-

Filtration: Filter the supernatant through a 0.22 µm PVDF or Nylon syringe filter . Discard the first 1 mL of filtrate to saturate filter binding sites.

-

Analysis: Transfer to an amber HPLC vial (preserves light-sensitive NMBA) for immediate LC-MS/MS analysis.

Self-Validation Criteria

-

Recovery: Spike a blank sample with nitrosamines at the Limit of Quantitation (LOQ). Recovery must be 70–130%.[3]

-

S/N Ratio: The LOQ standard must have a Signal-to-Noise ratio > 10.[4]

Protocol B: Azido Impurities (AZBT, AZLS)

Target: 5-[4’-(azidomethyl)-[1,1’-biphenyl]-2-yl]-1H-tetrazole (AZBT) and related azido-losartan structures. Technique: LC-MS/MS.

Scientific Rationale

Azido impurities are synthetic byproducts involving sodium azide.[3] They are less polar than NDMA but can degrade under thermal stress.

-

Solvent System: A higher organic content (Acetonitrile) is often used compared to nitrosamine protocols to ensure complete solubility of the less polar azido-biphenyl structure.

-

Safety: Azido compounds are potentially explosive and mutagenic. Handle all standards in a fume hood.

Step-by-Step Procedure

1. Diluent Preparation

-

Prepare a mixture of Water:Acetonitrile (20:80 v/v) . This high-organic diluent ensures the azido impurity (which is lipophilic) remains in solution.

2. Sample Preparation

-

Weighing: Weigh 100 mg of Losartan Potassium API into a 50 mL conical tube.

-

Extraction: Add 10.0 mL of the Diluent (Water:ACN 20:80).

-

Dissolution: Vortex for 5 minutes. Ensure complete dissolution (Losartan is soluble in this mixture).

-

Centrifugation: Centrifuge at 4,000 rpm for 10 minutes to settle any insoluble excipients (if analyzing tablets).

-

Filtration: Filter through a 0.22 µm PTFE filter .

-

Dilution (Optional): If the MS detector saturates due to the API signal, a divert valve should be used, or the sample may need further dilution (though this compromises sensitivity for the impurity).

Protocol C: General Organic Impurities (USP/EP)

Target: Process-related impurities (e.g., Impurity A, B, C, D as defined in monographs). Technique: HPLC-UV (254 nm).

Scientific Rationale

This is the compliance method. The sample prep is designed to keep Losartan and its degradants (like the carboxylic acid metabolite) in solution at high concentrations (0.25 mg/mL) to detect impurities at the 0.05% level.

Step-by-Step Procedure

1. Buffer Preparation (Solution A)

-

Dissolve 1.36 g of Monobasic Potassium Phosphate in 1 L of water.

-

Adjust pH to 2.5 ± 0.2 with Phosphoric Acid.

-

Why: Acidic pH suppresses the ionization of the tetrazole and carboxylic acid groups, increasing retention on C18 columns.

2. Sample Preparation

-

Standard Stock: Dissolve USP Losartan Potassium RS in Methanol to obtain 0.25 mg/mL.[5]

-

Sample Solution: Accurately weigh 25 mg of Losartan Potassium into a 100 mL volumetric flask.

-

Dissolution: Add 60 mL of Methanol. Sonicate for 15 minutes with intermittent shaking.

-

Make up: Dilute to volume with Methanol.

-

Filtration: Filter through a 0.45 µm Nylon or PTFE filter .

Summary of Critical Parameters

| Parameter | Protocol A (Nitrosamines) | Protocol B (Azido) | Protocol C (General USP) |

| Target Limit | < 0.03 ppm (30 ppb) | < 1-5 ppm | < 0.10% (1000 ppm) |

| Detection | LC-MS/MS (APCI/ESI) | LC-MS/MS | HPLC-UV |

| Sample Conc. | 20 mg/mL | 10 mg/mL | 0.25 mg/mL |

| Solvent | 5% MeOH in Water | 80% ACN in Water | 100% Methanol |

| Filtration | 0.22 µm PVDF/Nylon | 0.22 µm PTFE | 0.45 µm Nylon/PTFE |

| Critical Risk | Ion Suppression | Thermal Degradation | Peak Tailing (pH sensitive) |

Troubleshooting & Self-Validation

Matrix Effects (LC-MS/MS)

Losartan is present at massive excess (20 mg/mL) in Protocol A. This can suppress the signal of trace impurities.[6]

-

Diagnosis: Post-column infusion of the analyte while injecting the sample blank. A dip in the baseline indicates suppression.

-

Solution: Use a Divert Valve to send the flow to waste during the elution of the main Losartan peak.[6][7] Use APCI source instead of ESI.

Recovery Issues

-

Problem: Low recovery of NMBA.

-

Cause: NMBA is light-sensitive and can degrade in solution.

-

Fix: Use amber glassware and analyze within 24 hours. Ensure the extraction solvent is not too acidic, as this can affect the stability of certain nitrosamines.

Ghost Peaks

-

Problem: Detection of NDMA in blank samples.

-

Cause: Contaminated water source or rubber septa.

-

Fix: Use LC-MS grade water. Use pre-scored silicone/PTFE septa (do not double puncture).

References

-

US Food and Drug Administration (FDA). (2019). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in ARB Drugs.[1]Link

-

US Food and Drug Administration (FDA). (2021).[2] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.Link

-

European Directorate for the Quality of Medicines (EDQM). (2021). OMCL Network of the Council of Europe: Method for the Determination of Azido Impurities in Losartan.Link

-

United States Pharmacopeia (USP). Monograph: Losartan Potassium.[4][5][8] USP-NF Online. Link

-

Waters Corporation. (2021). Determination of Nitrosamine Impurities in Losartan Potassium Drug Substance and Drug Product using the Xevo TQ-S micro.Link

-

Shimadzu Corporation. (2021). Quantification of Four Azido Impurities in Losartan Potassium API using LCMS-8045.[3]Link

Sources

Application Note: Quantitative Bioanalysis of Losartan Carboxaldehyde-d3 using LC-MS/MS

A Senior Application Scientist's Guide to MRM Transition Optimization and Validated Protocols

Abstract and Introduction

Losartan, an angiotensin II receptor antagonist, is a widely prescribed medication for hypertension.[1][2] Its biotransformation in the liver, primarily mediated by cytochrome P450 enzymes (CYP2C9 and CYP3A4), results in several metabolites, including the intermediate Losartan Carboxaldehyde (also known as EXP3179).[3] While the carboxylic acid metabolite (EXP3174) is a more potent AT1 receptor antagonist, Losartan Carboxaldehyde exhibits its own distinct biological activities, including anti-inflammatory effects.[4][5]

Accurate quantification of Losartan and its metabolites in biological matrices is fundamental to pharmacokinetic (PK), drug-drug interaction (DDI), and metabolic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for this purpose, offering unparalleled sensitivity and selectivity. The cornerstone of a robust LC-MS/MS bioanalytical method is the use of a stable isotope-labeled internal standard (SIL-IS).[6][7]

This application note provides a detailed technical guide for the quantitative analysis of Losartan Carboxaldehyde-d3, a deuterated analog serving as an ideal internal standard. We will delve into the rationale behind the selection of Multiple Reaction Monitoring (MRM) transitions, provide optimized mass spectrometry settings, and present a comprehensive, field-proven protocol for its application in a bioanalytical workflow.

The use of a deuterated internal standard like this compound is considered the gold standard in quantitative mass spectrometry.[6] Because it is chemically identical to the analyte, it co-elutes chromatographically and exhibits the same behavior during sample extraction and ionization.[7][8] This perfectly compensates for variations in sample recovery and matrix-induced ion suppression or enhancement, leading to superior accuracy and precision in quantitative results.[9]

Mass Spectrometry: MRM Transition and Parameter Optimization

The heart of a quantitative LC-MS/MS method lies in the specificity and intensity of the MRM transitions. The process involves selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺), fragmenting it in the collision cell, and monitoring a specific, stable product ion.

Ionization and Precursor Ion Selection

For Losartan and its derivatives, electrospray ionization (ESI) in the positive ion mode consistently yields a strong signal for the protonated molecule [M+H]⁺.[10][11]

-

Losartan Carboxaldehyde (Analyte): The monoisotopic mass is approximately 420.14 g/mol . The precursor ion selected is the protonated molecule, m/z 421.1 .[12]

-

This compound (Internal Standard): The three deuterium atoms on the butyl chain increase the mass by approximately 3 Da.[13] Therefore, the precursor ion is m/z 424.1 .

This 3 Da mass difference is sufficient to prevent isotopic crosstalk while ensuring nearly identical chemical properties.

Fragmentation Analysis and Product Ion Selection

Collision-Induced Dissociation (CID) of the Losartan scaffold predominantly cleaves the bond between the imidazole ring and the biphenylmethyl group. This results in a highly stable and abundant product ion corresponding to the biphenyl-tetrazole moiety.

-

Rationale: As illustrated in the diagram below, the fragmentation yields a common product ion at m/z 207.1 for both the analyte and the internal standard.[1][12][14] This is the ideal scenario for an internal standard, as the deuterium labels are located on the portion of the molecule that is lost during fragmentation, meaning the monitored product ions are identical. This shared fragmentation pathway ensures that any variations in collision energy or gas pressure in the mass spectrometer will affect both the analyte and the internal standard equally.

Fragmentation Pathway Diagram

Caption: Fragmentation pathway for Losartan Carboxaldehyde and its d3-labeled internal standard.

Optimized Mass Spectrometry Settings

The following table summarizes the optimized MRM transitions and typical MS settings. It is critical to note that parameters like Collision Energy (CE) and Declustering Potential (DP) are instrument-dependent and should be fine-tuned on the specific mass spectrometer being used to achieve maximum signal intensity. The values provided are a robust starting point based on published methods for the parent compound.[10][11]

| Parameter | Analyte: Losartan Carboxaldehyde | Internal Standard: this compound |

| Polarity | ESI Positive | ESI Positive |

| Precursor Ion (Q1) | 421.1 m/z | 424.1 m/z |

| Product Ion (Q3) | 207.1 m/z | 207.1 m/z |

| Dwell Time | 100-200 ms | 100-200 ms |

| Declustering Potential (DP) | 60 - 80 V | 60 - 80 V |

| Collision Energy (CE) | 25 - 35 eV | 25 - 35 eV |

| Ion Source Gas 1 | 40 - 50 psi | 40 - 50 psi |

| Ion Source Gas 2 | 40 - 50 psi | 40 - 50 psi |

| Curtain Gas | 20 - 30 psi | 20 - 30 psi |

| Source Temperature | 500 - 600 °C | 500 - 600 °C |

Detailed LC-MS/MS Protocol

This protocol outlines a complete workflow for the extraction and quantification of Losartan Carboxaldehyde from human plasma, utilizing this compound as the internal standard.

Materials and Reagents

-

Analytes: Losartan Carboxaldehyde, this compound

-

Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (≥98%)

-

Water: Deionized water, >18 MΩ·cm

-